molecular formula C9H14O3 B14204954 Methyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate CAS No. 917911-07-0

Methyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate

Cat. No.: B14204954
CAS No.: 917911-07-0
M. Wt: 170.21 g/mol
InChI Key: HJVVHNOHVUFRKU-ULUSZKPHSA-N
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Description

Methyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate is an organic compound with a unique structure that includes a cyclohexane ring substituted with a methyl group, a ketone, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and methanol are refluxed with a strong acid like sulfuric acid .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form secondary alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The ketone and ester groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate is unique due to its combination of a cyclohexane ring with both a ketone and an ester group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Properties

CAS No.

917911-07-0

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h6-7H,3-5H2,1-2H3/t6-,7?/m1/s1

InChI Key

HJVVHNOHVUFRKU-ULUSZKPHSA-N

Isomeric SMILES

C[C@@H]1CCC(C(=O)C1)C(=O)OC

Canonical SMILES

CC1CCC(C(=O)C1)C(=O)OC

Origin of Product

United States

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